molecular formula C17H16O4 B2842097 1-(2-Hydroxy-4-methylphenyl)-3-(2-methoxyphenyl)propane-1,3-dione CAS No. 1573547-53-1

1-(2-Hydroxy-4-methylphenyl)-3-(2-methoxyphenyl)propane-1,3-dione

Cat. No.: B2842097
CAS No.: 1573547-53-1
M. Wt: 284.311
InChI Key: KBFVXXLQSIZKNK-UHFFFAOYSA-N
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Description

1-(2-Hydroxy-4-methylphenyl)-3-(2-methoxyphenyl)propane-1,3-dione is an organic compound that belongs to the class of aromatic ketones. These compounds are characterized by the presence of a carbonyl group (C=O) attached to an aromatic ring. This specific compound features both hydroxy and methoxy substituents on the aromatic rings, which can influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Hydroxy-4-methylphenyl)-3-(2-methoxyphenyl)propane-1,3-dione can be achieved through various organic reactions. One common method involves the Claisen-Schmidt condensation reaction, where an aromatic aldehyde reacts with a ketone in the presence of a base to form the desired product. The reaction conditions typically include:

    Reagents: Aromatic aldehyde, ketone, base (e.g., sodium hydroxide or potassium hydroxide)

    Solvent: Ethanol or methanol

    Temperature: Room temperature to reflux conditions

    Reaction Time: Several hours to overnight

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Purification methods such as recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

1-(2-Hydroxy-4-methylphenyl)-3-(2-methoxyphenyl)propane-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Solvents: Water, ethanol, methanol, dichloromethane

    Conditions: Vary depending on the specific reaction, typically involving controlled temperatures and reaction times

Major Products Formed

    Oxidation: Formation of diketones or carboxylic acids

    Reduction: Formation of diols or alcohols

    Substitution: Formation of substituted aromatic compounds

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Hydroxy-4-methylphenyl)-3-(2-methoxyphenyl)propane-1,3-dione depends on its specific application. For example, if it exhibits antioxidant properties, it may act by scavenging free radicals and preventing oxidative damage to cells. The molecular targets and pathways involved can vary, but typically include interactions with enzymes, receptors, or cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Hydroxyphenyl)-3-phenylpropane-1,3-dione: Lacks the methoxy group, which can affect its reactivity and properties.

    1-(4-Hydroxy-3-methoxyphenyl)-3-phenylpropane-1,3-dione: Similar structure but with different substitution patterns on the aromatic rings.

Uniqueness

1-(2-Hydroxy-4-methylphenyl)-3-(2-methoxyphenyl)propane-1,3-dione is unique due to its specific substitution pattern, which can influence its chemical reactivity and potential applications. The presence of both hydroxy and methoxy groups can enhance its solubility and interaction with biological targets.

Properties

IUPAC Name

1-(2-hydroxy-4-methylphenyl)-3-(2-methoxyphenyl)propane-1,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O4/c1-11-7-8-12(14(18)9-11)15(19)10-16(20)13-5-3-4-6-17(13)21-2/h3-9,18H,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBFVXXLQSIZKNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)CC(=O)C2=CC=CC=C2OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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